molecular formula C11H10ClNO2 B1523166 3-(6-chloro-1H-indol-1-yl)propanoic acid CAS No. 1094641-37-8

3-(6-chloro-1H-indol-1-yl)propanoic acid

Cat. No. B1523166
CAS RN: 1094641-37-8
M. Wt: 223.65 g/mol
InChI Key: LLEYHJBTSQUOOP-UHFFFAOYSA-N
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Description

“3-(6-chloro-1H-indol-1-yl)propanoic acid” is a compound that is structurally similar to "(S)-2-Amino-3-(6-chloro-1H-indol-3-yl)propanoic acid" . It has a molecular weight of 238.67 and is stored in dry conditions at 2-8°C . The compound appears as a white to yellow solid or sticky liquid .


Synthesis Analysis

The synthesis of indole derivatives, such as “3-(6-chloro-1H-indol-1-yl)propanoic acid”, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of “3-(6-chloro-1H-indol-1-yl)propanoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“3-(6-chloro-1H-indol-1-yl)propanoic acid” has a molecular weight of 189.2105 . It has the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) .

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as “3-(6-chloro-1H-indol-1-yl)propanoic acid”, have been studied for their potential in treating cancer. They can interact with various biological pathways that are crucial in cancer cell proliferation and survival. For instance, they may inhibit the growth of cancer cells or induce apoptosis, which is the programmed cell death that is often defective in cancer cells .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties, making them valuable in the fight against infections. They can be designed to target specific microbial enzymes or pathways, disrupting the microbe’s ability to survive or reproduce .

Treatment of Disorders

The indole nucleus is a common structure found in compounds that affect the central nervous system. Therefore, “3-(6-chloro-1H-indol-1-yl)propanoic acid” might be used in the development of treatments for neurological disorders, such as Alzheimer’s disease or Parkinson’s, by modulating neurotransmitter systems .

Antiviral Applications

Indole derivatives have shown promise as antiviral agents. They can be engineered to interfere with the life cycle of viruses, such as inhibiting the replication of viral RNA or DNA, potentially leading to treatments for diseases like influenza or HIV .

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives make them candidates for treating conditions like arthritis. They may work by reducing the production of pro-inflammatory cytokines or by inhibiting enzymes that contribute to inflammation .

Antioxidant Effects

“3-(6-chloro-1H-indol-1-yl)propanoic acid” may serve as an antioxidant, helping to protect cells from damage caused by free radicals. This property is beneficial in preventing oxidative stress-related diseases, including cardiovascular diseases and aging-related conditions .

Antidiabetic Potential

Research suggests that indole derivatives could be used to develop new antidiabetic drugs. They might work by influencing insulin secretion or by improving insulin sensitivity in tissues, thus helping to regulate blood sugar levels .

Cardiovascular Applications

Indole compounds have been associated with cardiovascular benefits, such as lowering blood pressure or cholesterol levels. They could act on various targets within the cardiovascular system to improve heart health and prevent diseases like hypertension .

properties

IUPAC Name

3-(6-chloroindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEYHJBTSQUOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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